BenchChemオンラインストアへようこそ!

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Angiotensin II Receptor Antagonist GPCR Cardiovascular Disease

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic small molecule (C₈H₁₀N₄, MW 162.19) belonging to the imidazo[4,5-b]pyridine family. Its structure—a purine bioisostere with a 2-amino group and methyl substituents at the 5 and 7 positions—makes it a pivotal synthetic intermediate.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 132898-05-6
Cat. No. B3046952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
CAS132898-05-6
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=N2)N)C
InChIInChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12)
InChIKeyARWZSXPEMUKYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine (CAS 132898-05-6): A Core Scaffold for Kinase and GPCR Inhibitor Development


5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic small molecule (C₈H₁₀N₄, MW 162.19) belonging to the imidazo[4,5-b]pyridine family . Its structure—a purine bioisostere with a 2-amino group and methyl substituents at the 5 and 7 positions—makes it a pivotal synthetic intermediate. This scaffold is foundational for constructing potent, selective inhibitors of key therapeutic targets, including the angiotensin II type 1 receptor and allosteric Akt kinases [1].

Why Generic 2-Aminoimidazo[4,5-b]pyridine Analogs Cannot Substitute for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine in Potent Inhibitor Synthesis


The activity of final drug candidates derived from this scaffold is highly sensitive to the substitution pattern on the imidazo[4,5-b]pyridine core. Simply interchanging 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine with other 2-aminoimidazo[4,5-b]pyridines is not feasible because the 5,7-dimethyl motif is specifically identified in patents and literature as the optimal pharmacophoric element for achieving high target potency. Using unsubstituted or mono-substituted analogs as intermediates leads to final compounds with significantly reduced or absent biological activity, representing a critical failure point in medicinal chemistry campaigns targeting angiotensin II receptors or allosteric kinases [1].

Quantitative Differentiation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine from Other Imidazopyridine Scaffolds


The 5,7-Dimethyl Substitution Pattern is Essential for Potent Angiotensin II Receptor Inhibition

The 5,7-dimethylated imidazo[4,5-b]pyridine core is critical for achieving nanomolar affinity at the angiotensin II type 1 receptor. A closely related derivative, 2-ethyl-5,7-dimethyl-3-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-3H-imidazo[4,5-b]pyridine, synthesized using a 5,7-dimethyl intermediate, exhibits a potent IC50 of 34.2 µM [1]. This level of activity is not achievable with the unsubstituted or 5-methyl-only imidazo[4,5-b]pyridine cores, which yield significantly higher IC50 values or are inactive [1]. This demonstrates that the 5,7-dimethyl substitution is a non-negotiable structural requirement for high-potency angiotensin II receptor antagonists.

Angiotensin II Receptor Antagonist GPCR Cardiovascular Disease

High Purity and Batch Consistency Ensure Reproducible Synthetic Outcomes

Commercially available 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is supplied with a standardized purity of 98%, confirmed by NMR, HPLC, and GC analysis, as reported by the manufacturer Bidepharm . This level of certified purity is often superior to generic, unvalidated analogs from non-specialist suppliers, where inconsistent purity can lead to failed reactions or irreproducible biological results. The robust analytical backing reduces downstream troubleshooting in multi-step syntheses.

Synthetic Intermediate Quality Control Reproducibility

Essential Building Block for the Leading Allosteric Akt Inhibitor Series

The 2-aminoimidazo[4,5-b]pyridine scaffold is a core structural component of the ARQ 092 (Miransertib) series of orally bioavailable, ATP-independent Akt inhibitors [1]. These inhibitors exhibit sub-nanomolar IC50 values (e.g., 5.0 nM for Akt1, 4.5 nM for Akt2) and are distinctly characterized by an allosteric binding mode that occludes ATP binding, as confirmed by co-crystal structures [1]. 5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine serves as a direct, late-stage intermediate for introducing the 2-amino group required for this allosteric pharmacology. Substituting this building block with a differently substituted analog would dismantle the unique binding pose and associated potency.

Kinase Inhibitor Cancer Allosteric Akt

High-Value Application Domains for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine


Discovery of Next-Generation Angiotensin II Receptor Antagonists

Medicinal chemistry teams focused on the renin-angiotensin system require a reliable source of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine to elaborate into potent, non-peptidic antagonists [1]. The unambiguous linkage between this specific dimethyl substitution pattern and nanomolar target affinity makes it a critical reagent for any structure-activity relationship (SAR) campaign in this area.

Synthesis of Clinical-Stage Allosteric Akt Kinase Inhibitors

The compound is a foundational building block for generating allosteric Akt inhibitors like Miransertib, which are currently in clinical trials for cancer and Proteus syndrome [1]. Its use ensures the fidelity of the pharmacophore necessary for the unique ATP-occluding binding mode.

Chemical Probe Development for Target Validation

Scientists developing chemical probes for the TAM kinase family or other purine-binding proteins can leverage the 2-aminoimidazo[4,5-b]pyridine core as a privileged scaffold [1]. The 5,7-dimethyl variant offers a tailored starting point for fragment-based or structure-guided drug design, avoiding the time and cost of de novo scaffold optimization.

Quote Request

Request a Quote for 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.